molecular formula C14H21NO2*HCl B613220 N-Benzyl-L-leucine methyl ester*HCl CAS No. 1010385-26-8

N-Benzyl-L-leucine methyl ester*HCl

Cat. No.: B613220
CAS No.: 1010385-26-8
M. Wt: 235,33*36,45 g/mole
InChI Key:
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Description

"N-Benzyl-L-leucine methyl esterHCl" is a chemical compound with the molecular formula C14H21NO2HCl. It is a derivative of the amino acid leucine .


Synthesis Analysis

Amino acid methyl esters like “N-Benzyl-L-leucine methyl ester*HCl” can be synthesized by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to the nitrogen of the leucine amino acid, and a methyl ester group attached to the carboxyl end of the leucine .


Chemical Reactions Analysis

Esters, like “this compound”, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

"N-Benzyl-L-leucine methyl esterHCl" has a molecular weight of 235.3336.45 g/mole. More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

The mechanism of action of N-Benzyl-L-leucine methyl ester*HCl is not fully understood. However, studies have suggested that it may act as an inhibitor of enzymes involved in various metabolic processes. It may also have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Benzyl-L-leucine methyl ester*HCl in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations is its low solubility in some solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-Benzyl-L-leucine methyl ester*HCl. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and toxicity profile.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, particularly in medicinal chemistry. Its ease of synthesis, stability, and bioactive properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

The synthesis of N-Benzyl-L-leucine methyl ester*HCl involves the reaction of L-leucine with benzyl chloride and methanol in the presence of hydrochloric acid. The synthesized compound is a white crystalline powder that is soluble in water and other organic solvents.

Scientific Research Applications

N-Benzyl-L-leucine methyl ester*HCl has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a building block for the synthesis of other bioactive compounds.

Safety and Hazards

While specific safety and hazard information for “N-Benzyl-L-leucine methyl ester*HCl” was not found, it’s generally recommended to handle similar compounds with care, avoiding contact with skin and eyes, and not breathing in dust .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Benzyl-L-leucine methyl ester*HCl involves the esterification of L-leucine with methanol and subsequent benzyl protection of the resulting methyl ester. The benzyl-protected methyl ester is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "L-leucine", "Methanol", "Benzyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Esterification of L-leucine with methanol in the presence of a strong acid catalyst to yield L-leucine methyl ester.", "Step 2: Protection of the methyl ester with benzyl chloride in the presence of a base catalyst to yield N-benzyl-L-leucine methyl ester.", "Step 3: Reaction of N-benzyl-L-leucine methyl ester with hydrochloric acid to yield N-Benzyl-L-leucine methyl ester*HCl." ] }

1010385-26-8

Molecular Formula

C14H21NO2*HCl

Molecular Weight

235,33*36,45 g/mole

synonyms

N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl

Origin of Product

United States

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